Methyl imidazo[1,5-a]pyrazine-3-carboxylate
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Overview
Description
Methyl imidazo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl imidazo[1,5-a]pyrazine-3-carboxylate typically involves cyclocondensation reactions. One common method involves the reaction of 2-aminopyrazine with ethyl acetoacetate under acidic conditions to form the imidazo[1,5-a]pyrazine core. The ester group is then introduced through esterification reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclocondensation reactions using readily available starting materials. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl imidazo[1,5-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the imidazo[1,5-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl imidazo[1,5-a]pyrazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic properties
Mechanism of Action
The mechanism of action of methyl imidazo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: Another fused bicyclic compound with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its applications in medicinal chemistry and material science.
Imidazo[1,2-a]pyridine: Exhibits significant activity against multidrug-resistant tuberculosis .
Uniqueness
Methyl imidazo[1,5-a]pyrazine-3-carboxylate is unique due to its specific structural features and the presence of the ester group, which can be easily modified to enhance its biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl imidazo[1,5-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-10-5-6-4-9-2-3-11(6)7/h2-5H,1H3 |
InChI Key |
XPGMOAWIBOQWAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2N1C=CN=C2 |
Origin of Product |
United States |
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